2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole
CAS No.:
Cat. No.: VC18122869
Molecular Formula: C6H7NOS2
Molecular Weight: 173.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7NOS2 |
|---|---|
| Molecular Weight | 173.3 g/mol |
| IUPAC Name | 2-prop-2-enylsulfinyl-1,3-thiazole |
| Standard InChI | InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2 |
| Standard InChI Key | ORVCFNLGNAAHKP-UHFFFAOYSA-N |
| Canonical SMILES | C=CCS(=O)C1=NC=CS1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a 1,3-thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3. A prop-2-ene-1-sulfinyl group () is attached to the thiazole’s C2 position (Figure 1) . The sulfinyl group’s stereoelectronic properties influence both reactivity and intermolecular interactions, as the sulfur atom’s lone pairs engage in conjugation with the adjacent double bond.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.3 g/mol | |
| CAS Number | 69749-88-8 | |
| Density | Not reported | |
| Boiling/Melting Points | Not experimentally determined |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct features:
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NMR: Resonances for the vinyl protons () near δ 5.1–5.8 ppm and thiazolic protons at δ 7.2–8.1 ppm.
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IR: Strong absorption bands for (1030–1060 cm) and (1640–1680 cm).
Synthesis and Industrial Scalability
Laboratory-Scale Routes
The synthesis typically involves a two-step protocol:
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Thiazole Ring Formation: Condensation of thioamide derivatives with α-haloketones under basic conditions. For example, reacting thiourea with chloroacetone yields 2-aminothiazole intermediates.
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Sulfinyl Group Introduction: Sulfination of the thiazole intermediate using prop-2-ene-1-sulfinyl chloride () in the presence of a base (e.g., triethylamine).
Critical Reaction Parameters:
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Temperature: 0–5°C to minimize sulfoxide disproportionation.
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Solvent: Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis.
Industrial Production Challenges
Industrial adoption faces hurdles due to:
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Sulfinyl Chloride Instability: Requires on-site generation via oxidation of thiols, complicating storage.
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Stereochemical Control: The sulfinyl group’s chirality necessitates asymmetric synthesis or resolution techniques, increasing costs.
Chemical Reactivity and Functionalization Pathways
Sulfinyl Group Transformations
The moiety undergoes three primary reactions:
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Oxidation: Treatment with or converts the sulfoxide to a sulfone (), enhancing electrophilicity.
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Reduction: reduces the sulfoxide to a sulfide (), altering electronic properties.
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Nucleophilic Substitution: Amines or thiols displace the sulfinyl group, yielding substituted thiazoles.
Thiazole Ring Modifications
Electrophilic aromatic substitution at C5 is feasible under Friedel-Crafts conditions, enabling halogenation or nitration. For example, bromination with introduces a bromine atom, useful for cross-coupling reactions.
| Target | IC (μM) | Assay Type | Source |
|---|---|---|---|
| Papain (Cysteine Protease) | 12.3 ± 1.4 | Fluorometric | |
| SARS-CoV-2 3CL Protease | 45.6 ± 3.2 | FRET-based |
Antimicrobial Properties
Screenings against Staphylococcus aureus and Escherichia coli revealed moderate bacteriostatic effects (MIC = 64–128 μg/mL), attributed to thiol-mediated disruption of membrane integrity.
Comparative Analysis with Related Thiazole Derivatives
Table 3: Structural and Functional Comparisons
The sulfinyl group in 69749-88-8 confers greater electrophilicity and chiral complexity compared to sulfide analogs, making it more suitable for targeted covalent inhibition .
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